N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide
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Overview
Description
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
The synthesis of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through Cu-catalyzed reactions, microwave-assisted reactions, or pyrrole-based reactions.
Functionalization: The core structure is then functionalized by introducing various substituents.
Final Coupling: The final step involves coupling the functionalized pyrrolo[2,3-d]pyrimidine with 2-methylpropanamide under specific reaction conditions.
Chemical Reactions Analysis
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, showing activity against enzymes like EGFR, Her2, VEGFR2, and CDK2.
Cancer Research: The compound has shown promising cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: It is used in studies involving cell cycle arrest and apoptosis, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide involves its interaction with specific molecular targets. It acts as a kinase inhibitor by binding to the ATP-binding site of kinases such as EGFR, Her2, VEGFR2, and CDK2. This binding inhibits the kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound also induces apoptosis by modulating the expression of proapoptotic and antiapoptotic proteins .
Comparison with Similar Compounds
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide can be compared with other pyrrolo[2,3-d]pyrimidine derivatives:
Tubercidin: A natural product with a pyrrolo[2,3-d]pyrimidine scaffold, known for its antitubercular activity.
Toyocamycin: Another natural product with similar structural features, exhibiting anticancer properties.
Sangivamycin: A pyrrolo[2,3-d]pyrimidine derivative with antiviral activity.
These compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C20H25N5O |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H25N5O/c1-12(2)20(26)22-11-10-21-18-16-13(3)14(4)23-19(16)25-17(24-18)15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3,(H,22,26)(H2,21,23,24,25) |
InChI Key |
BNPPHTNPFFBYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NCCNC(=O)C(C)C)C |
Origin of Product |
United States |
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